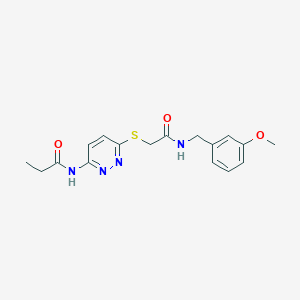
N-(6-((2-((3-methoxybenzyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)propionamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(6-((2-((3-methoxybenzyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)propionamide, also known as compound 1, is a novel small molecule that has gained significant attention in the scientific community due to its potential therapeutic applications.
Scientific Research Applications
Synthesis and Antibacterial Activity
Novel compounds derived from similar chemical structures have been synthesized and evaluated for their antibacterial and antifungal activities. For example, derivatives of 2-(6-methoxy-2-naphthyl)propionamide were efficiently synthesized and showed significant antibacterial and antifungal activities, comparable to standard agents like Ampicilline and Flucanazole. These findings suggest potential applications in developing new antimicrobial agents (Helal et al., 2013).
Anticancer Evaluation
Another area of application is in the synthesis and evaluation of anticancer properties. Compounds with structural similarities have been synthesized and assessed for their anticancer activities against various cancer cell lines. This research indicates the potential of these compounds in the development of new anticancer therapies (Bekircan et al., 2008).
Synthesis for CNS Activities
Compounds within this chemical family have also been explored for their central nervous system (CNS) activities. Research into imidazo[1,2-b]pyridazines, for instance, has shown that derivatives can bind strongly to rat brain membrane, suggesting their potential utility in CNS-related disorders (Barlin et al., 1992).
Vasorelaxant and Antiplatelet Activities
Additionally, pyridazinone derivatives have been synthesized and studied for their vasorelaxant and antiplatelet properties. This research opens avenues for the development of treatments for cardiovascular diseases, showcasing the versatility of compounds with similar structures in addressing a range of health issues (Costas et al., 2010).
properties
IUPAC Name |
N-[6-[2-[(3-methoxyphenyl)methylamino]-2-oxoethyl]sulfanylpyridazin-3-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O3S/c1-3-15(22)19-14-7-8-17(21-20-14)25-11-16(23)18-10-12-5-4-6-13(9-12)24-2/h4-9H,3,10-11H2,1-2H3,(H,18,23)(H,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITRJTTAYWOQERA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=NN=C(C=C1)SCC(=O)NCC2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


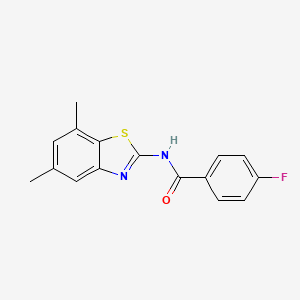
![N-(furan-2-ylmethyl)-4-[4-oxo-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanylquinazolin-3-yl]butanamide](/img/structure/B2871955.png)
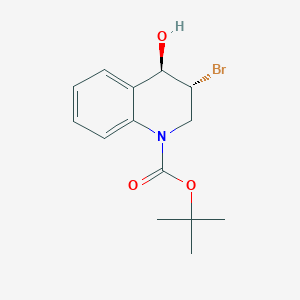
![1-(3,4-dimethylphenyl)-8-ethoxy-3-(4-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2871959.png)

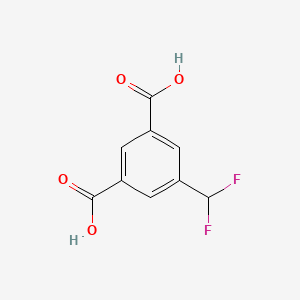
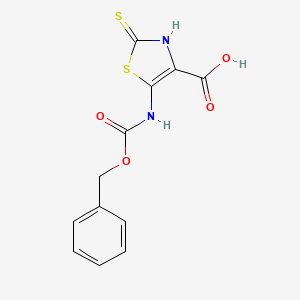
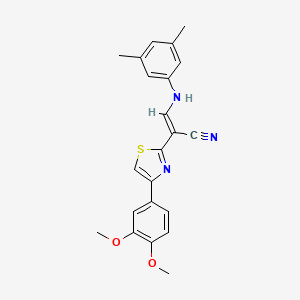
![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)cyclohex-3-enecarboxamide](/img/structure/B2871965.png)
![[(2-Fluorobenzyl)sulfanyl]acetic acid](/img/structure/B2871969.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methylpropane-1-sulfonamide](/img/structure/B2871970.png)
![2-acetyl-3-hydroxy-4-methyl-6H,7H,8H,9H,10H-cyclohexa[c]chromen-6-one](/img/structure/B2871971.png)
